Dclk1-IN-4 is a selective inhibitor of the Doublecortin-Like Kinase 1 (DCLK1), a protein implicated in various cancer-related processes, particularly in tumorigenesis and cancer stem cell maintenance. DCLK1 is associated with epithelial-to-mesenchymal transition (EMT) and has been identified as a critical player in the resistance mechanisms of certain cancers, including lung adenocarcinoma and colorectal cancer. The compound Dclk1-IN-4 is part of ongoing research aimed at understanding and manipulating DCLK1's role in cancer biology.
Dclk1-IN-4 was developed through structure-activity relationship studies focused on enhancing the selectivity and potency of DCLK1 inhibitors. The compound is derived from earlier inhibitors such as DCLK1-IN-1, which demonstrated promising anti-proliferative activity against cancer cell lines and patient-derived organoid cultures. These developments are documented in various scientific publications that detail the synthesis and biological evaluation of DCLK1 inhibitors .
Dclk1-IN-4 belongs to a class of small molecule inhibitors targeting serine/threonine kinases, specifically designed to inhibit the kinase activity of DCLK1. This classification places it within the broader category of targeted cancer therapies, which aim to interfere with specific molecular targets involved in tumor growth and progression.
The synthesis of Dclk1-IN-4 typically involves multi-step organic reactions that include:
For example, one synthesis route described involves heating ethyl 2-(methylamino)benzoate with diisopropylethylamine and 2,4-dichloro-5-nitropyrimidine in dioxane, followed by purification using ethyl acetate and hexane mixtures . The yield and purity of the compound are critical for its efficacy in biological assays.
Dclk1-IN-4 features a complex molecular structure characterized by multiple rings and functional groups that confer its inhibitory properties. The exact structural formula includes:
The molecular weight and specific structural attributes can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses confirm the identity and purity of the synthesized compound.
Dclk1-IN-4 undergoes specific chemical reactions that facilitate its interaction with DCLK1:
The inhibition kinetics can be characterized using assays such as enzyme-linked immunosorbent assays (ELISAs) or biochemical assays measuring phosphorylation levels in cellular models treated with varying concentrations of Dclk1-IN-4.
Dclk1-IN-4 exerts its effects primarily through the inhibition of DCLK1 kinase activity, leading to:
Studies indicate that cells treated with Dclk1-IN-4 exhibit decreased migration and invasion capabilities, suggesting a potential role in mitigating metastasis .
Dclk1-IN-4 is typically characterized by:
Key chemical properties include:
Relevant data from stability studies can guide formulation strategies for potential therapeutic applications.
Dclk1-IN-4 has several significant applications in cancer research:
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: 1823362-29-3
CAS No.: